Differential Cytotoxicity in Prostate Cancer: 27-O-Acetyl-Withaferin A Demonstrates 2.4-Fold Greater Potency Than Parent Withaferin A in PC-3 Cells
In a direct head-to-head comparison using the MTT assay, 27-O-acetyl-withaferin A (Compound 2) exhibited an IC50 value of 0.3 μM against the hormone-refractory PC-3 prostate cancer cell line, whereas withaferin A showed an IC50 of 0.72 μM under identical conditions [1]. This represents a 2.4-fold enhancement in cytotoxic potency conferred by the C-27 acetyl modification. The acetylated derivative also demonstrated improved activity compared to its diacetylated counterpart (Compound 6, IC50 = 0.5 μM) and the base-elimination product (Compound 3, IC50 = 0.9 μM) in the same cell line [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.3 μM (27-O-acetyl-withaferin A) |
| Comparator Or Baseline | 0.72 μM (withaferin A) |
| Quantified Difference | 2.4-fold lower IC50 (higher potency) |
| Conditions | PC-3 human prostate cancer cells, MTT assay, 72 h incubation |
Why This Matters
This quantitative advantage in PC-3 cells positions 27-O-acetyl-withaferin A as a superior probe for studying androgen-independent prostate cancer mechanisms and a more potent lead scaffold for medicinal chemistry optimization.
- [1] Wijeratne, E. M. K., Xu, Y.-M., Padumadasa, C., Astashkin, A. V., & Gunatilaka, A. A. L. (2024). A Homodimer of Withaferin A Formed by Base-Promoted Elimination of Acetic Acid from 27-O-Acetylwithaferin A Followed by a Diels-Alder Reaction. Journal of Natural Products, 87(3), 583–590. View Source
